GLUTARALDEHYDE DIOXIME
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Overview
Description
GLUTARALDEHYDE DIOXIME is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyimino group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLUTARALDEHYDE DIOXIME typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. The reaction conditions often include the presence of a weak base to facilitate the formation of the oxime derivative. For instance, the reaction can be carried out in an aqueous medium at a controlled pH to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pH, to optimize yield and purity. The use of homogeneous synthesis systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
GLUTARALDEHYDE DIOXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to amines under specific conditions.
Substitution: The hydroxyimino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary amines, and substituted oximes. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
GLUTARALDEHYDE DIOXIME has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of oximes and nitroso compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of GLUTARALDEHYDE DIOXIME involves its interaction with molecular targets through its hydroxyimino and hydroxylamine groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GLUTARALDEHYDE DIOXIME include:
- Hydroxylamine
- Oximes
- Nitroso compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxyimino and hydroxylamine groups. This dual functionality enhances its reactivity and broadens its range of applications in various scientific fields .
Properties
IUPAC Name |
(NE)-N-[(5Z)-5-hydroxyiminopentylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4-,7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRPCDNPQAKCNP-XGXWUAJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=NO)CC=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C=N/O)C/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-57-0 |
Source
|
Record name | NSC52258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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